N-(3-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
N-(3-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide, also known as OXA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the oxadiazole family, which is known for its diverse biological activities. In
Scientific Research Applications
Role in Fertility of Rice
The compound is associated with the Receptor for Activated C Kinase1B (OsRACK1B) which plays a significant role in the fertility of rice . The overexpression of OsRACK1B in transgenic rice plants leads to reduced pollen viability, defective anther dehiscence, and abnormal spikelet morphology, resulting in partial spikelet sterility .
Reactive Oxygen Species (ROS) Signaling
The compound is associated with NADPH-dependent reactive oxygen species (ROS) signaling in plants . ROS can modulate several developmental pathways in plants . The overexpression of OsRACK1B leads to a global increase in hydrogen peroxide (H2O2) in the leaves and roots of the transgenic lines .
Interaction with NADPH Oxidase
The compound interacts with the N-terminal region of respiratory burst oxidase homolog D (RbohD) in vivo . This interaction suggests a homeostatic mechanism of H2O2 production and antioxidant enzyme activity .
Role in Salinity-Induced Senescence in Rice Leaves
The compound is associated with the Receptor for Activated C Kinase1 (RACK1) protein that regulates diverse environmental stress signal transduction pathways . The overexpression of OsRACK1B in rice plants delays salinity-induced senescence by negatively regulating chlorophyll degradation .
Role in Phosphate Homeostasis
The compound is associated with the BOTRYTIS-INDUCED KINASE1 (BIK1), a plasma membrane-localized receptor-like protein kinase, which is a negative regulator of phosphate homeostasis in Arabidopsis thaliana .
Role in Light-Harvesting Complex (LHC) Pathways
The compound is associated with Arabidopsis RACK1A which has been reported to interact with various proteins in salt stress and Light-Harvesting Complex (LHC) pathways .
Mechanism of Action
Mode of Action
TBK1 is composed of an N-terminal kinase domain (KD), which contains an activation loop controlling its catalytic activity, and three C-terminal regulatory domains . Upon recognition of an upstream signal and recruitment to signaling complexes, TBK1 becomes activated either through local clustering of TBK1 molecules or by IKKβ phosphorylation of TBK1 serine residue 172 within its KD activation loop . Both of these lead to the formation of a productive active site center .
Result of Action
While TBK1 activation can promote host survival during infection, an unchecked TBK1 response can lead to detrimental effects ranging from cellular proliferation in transformed cells and insulin resistance to numerous autoimmune disorders, obesity, and glaucoma .
properties
IUPAC Name |
N-(3-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-6-8-14(9-7-13)19-21-18(25-22-19)11-10-17(23)20-15-4-3-5-16(12-15)24-2/h3-9,12H,10-11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGSKXBMQAQUMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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